1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine
Description
1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine (CAS 72605-56-2) is an N-heterocyclic compound with the molecular formula C₈H₇Cl₂N and a molecular weight of 188.05 g/mol. It is supplied as a white to off-white solid with a high HPLC purity of 99.88%, requiring storage at 2–8°C . The compound features a fused cyclopentane-pyridine ring system with chlorine substituents at the 1- and 3-positions of the pyridine moiety.
Properties
Molecular Formula |
C8H7Cl2N |
|---|---|
Molecular Weight |
188.05 g/mol |
IUPAC Name |
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H7Cl2N/c9-7-4-5-2-1-3-6(5)8(10)11-7/h4H,1-3H2 |
InChI Key |
NVSSGOHGTZCSHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NC(=C2C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
A foundational approach for cyclopenta-fused heterocycles involves cyclocondensation reactions between cyclic ketones and nitrile-containing reagents. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives were synthesized via cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile in the presence of sodium alkoxide. Adapting this method for 1,3-dichloro substitution would require:
-
Step 1 : Preparation of a dichloro-substituted cyclopentanone intermediate.
-
Step 2 : Cyclocondensation with propanedinitrile under basic conditions.
Reaction parameters from analogous systems suggest optimal yields (70–85%) at 45–60°C in tetrahydrofuran (THF) with sodium methoxide as the base. Chlorine substituents may be introduced via halogenated aryl aldehydes during the Knoevenagel condensation step.
Nucleophilic Chlorination of Pyridine Precursors
Two-Step Chlorination of 6,7-Dihydro-5H-cyclopenta[c]pyridine
A patent (CN109824591A) describes the synthesis of 3-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-5-ketone via cyclization of a cyclopentanedione intermediate. This method could be modified for 1,3-dichloro substitution:
Synthetic Route
-
Intermediate Formation : React cyclopentanedione with (Z)-N-[2-chloro-3-(dimethylamino)allylidene]-N-methylmethanaminium hexafluorophosphate in THF using potassium tert-butoxide.
-
Cyclization : Treat the intermediate with ammonium acetate in methyl tert-butyl ether (MTBE) at 70–75°C.
Key Data
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | KOtBu, DABCO | THF | 45°C | 83% |
| 2 | NH₄OAc | MTBE | 70–75°C | 83% |
Chlorine atoms could be introduced at positions 1 and 3 by substituting the allylidene reagent with a dichloro variant.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling for Dichloro Substituents
Palladium-catalyzed cross-coupling offers a modular approach to introduce chloro groups. A hypothetical route involves:
-
Borylation : Generate a boronic ester at the 3-position of 6,7-dihydro-5H-cyclopenta[c]pyridine.
-
Coupling : React with 1-chloro-2-iodobenzene using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.
This method’s feasibility is inferred from similar coupling reactions in cyclopenta-fused systems.
Comparative Analysis of Methods
Yield and Scalability
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High atom economy | Requires dichloro intermediates | 70–85% |
| Nucleophilic Chlorination | Scalable, mild conditions | Low regioselectivity | 50–75% |
| POCl₃ Chlorination | Rapid, inexpensive reagents | Harsh conditions, side reactions | 60–80% |
| Cross-Coupling | Precise substitution control | Costly catalysts, multi-step | 40–65% |
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms and the formation of reduced products.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces dechlorinated compounds. Substitution reactions result in the formation of new derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, targeting specific pathways and molecular targets.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism can vary depending on the context and the specific application being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Chlorine Substitution : The position of chlorine significantly impacts electronic properties. For example, 3-chloro derivatives (e.g., CAS 126215-93-8) exhibit lower molecular weights and predicted acidity (pKa ~3.90) compared to the dichloro analog .
- Functional Groups : The sulfonyl chloride derivative (CAS 1691781-05-1) introduces a reactive site for nucleophilic substitution, expanding utility in drug design .
- Steric Effects : Methyl-substituted analogs (e.g., CAS 83939-58-6) demonstrate how alkyl groups enhance hydrophobicity and alter steric interactions .
Biological Activity
1,3-Dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine (CAS No. 72605-56-2) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C8H7Cl2N
- Molecular Weight : 188.05 g/mol
- Structural Characteristics : The compound features a bicyclic structure with two chlorine substituents that may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an anti-inflammatory and anti-cancer agent.
Anti-inflammatory Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant inhibition of phosphodiesterase (PDE) enzymes, particularly PDE7A. Inhibition of PDE7A can lead to increased levels of cyclic AMP (cAMP), which plays a critical role in regulating inflammatory responses.
Table 1: PDE Inhibition Activities of Related Compounds
| Compound | PDE Inhibition IC50 (µM) | Comments |
|---|---|---|
| 1,3-Dichloro-6,7-dihydro... | Not reported | Potential for further investigation |
| Quinazoline Derivatives | 0.5 - 2.0 | Established anti-inflammatory properties |
| Dihydrofuro[3,4-d]pyrimidines | 0.9 - 8.4 | Potent against HIV with anti-inflammatory potential |
Anticancer Activity
The anticancer potential of this compound has not been extensively studied; however, related compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of various pyridine derivatives found that compounds with dichloro substitutions exhibited enhanced activity against breast cancer cell lines.
Table 2: Cytotoxicity Data for Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,3-Dichloro-6,7-dihydro... | MCF-7 | Not reported | Potential apoptosis induction |
| Dihydropyrimidine Derivative | HeLa | 15.0 | Cell cycle arrest |
| Chlorinated Pyridine | A549 | 10.5 | Induction of oxidative stress |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of PDE enzymes , leading to increased cAMP levels and modulation of inflammatory pathways.
- Interference with cellular signaling pathways that regulate cell proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-dichloro-6,7-dihydro-5H-cyclopenta[c]pyridine, and what reaction conditions are typically employed?
- Answer : Synthesis often involves cyclization of substituted precursors or halogenation of the parent heterocycle. For example, multi-component reactions under reflux with catalysts like p-TsOH yield substituted derivatives. Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (THF, DMF), and precise temperature control (60–100°C) to achieve yields >85%. Chlorination steps may use N-chlorosuccinimide (NCS) or Cl₂ gas with FeCl₃ as a catalyst .
Q. How is the structure of this compound confirmed post-synthesis?
- Answer : Characterization combines ¹H-NMR , ¹³C-NMR , IR spectroscopy , and elemental analysis . For example:
- ¹H-NMR : Cyclopentane protons appear as multiplets (δ 2.0–3.0 ppm), while aromatic protons near Cl substituents resonate at δ 7.5–8.5 ppm .
- IR : C-Cl stretches are observed near 750–850 cm⁻¹ .
- Elemental analysis : Acceptable deviations for C/H/N are ±0.3% (e.g., Calc. C: 63.13%, Found: 63.01% in related compounds) .
Q. What are the recommended storage conditions for this compound to ensure stability?
- Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers. Avoid moisture and light to prevent decomposition or hydrolysis of chloro groups. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can regioselectivity be controlled during the introduction of multiple substituents (e.g., 1,3-dichloro) on the cyclopenta[c]pyridine core?
- Answer : Regioselectivity is achieved via directing groups or stepwise halogenation . For example:
- Position 1 is chlorinated first using NCS under radical conditions (AIBN, 70°C).
- Position 3 is then targeted via electrophilic substitution (Cl₂/FeCl₃, 0°C).
- Monitoring intermediates via LC-MS ensures purity (>95%) before subsequent steps .
Q. What strategies resolve contradictions between calculated and experimental elemental analysis data for halogenated cyclopenta[c]pyridines?
- Answer : Discrepancies (>0.3% in C/H/N) may arise from incomplete purification or hygroscopicity. Solutions include:
- Re-crystallization : Use non-polar solvents (hexane/EtOAc) to remove impurities.
- High-vacuum drying : 0.1 mmHg for 24 hours to eliminate residual solvents.
- Cross-validation : High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H]⁺ with <2 ppm error) .
Q. How do chloro groups at positions 1 and 3 influence reactivity in nucleophilic substitution reactions?
- Answer : The electron-withdrawing effect of Cl enhances electrophilicity at adjacent carbons:
- Position 3-Cl : Activates the ring for SNAr reactions with amines/thiols (60–80°C in DMSO).
- Position 1-Cl : Steric hindrance may slow substitutions; kinetic studies via ¹H-NMR show 2x slower reaction rates compared to mono-Cl analogs .
Q. What methodological approaches assess the biological activity of this compound derivatives?
- Answer : Key assays include:
- Antibacterial activity : Minimum inhibitory concentration (MIC) tests against S. aureus (derivatives synthesized via Suzuki coupling show MIC = 8–16 µg/mL) .
- Cytotoxicity : MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates low toxicity) .
- SAR optimization : Methyl/ethoxy substituents improve solubility and activity .
Q. How can X-ray crystallography elucidate structural nuances of this compound derivatives?
- Answer : Single-crystal X-ray diffraction resolves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
